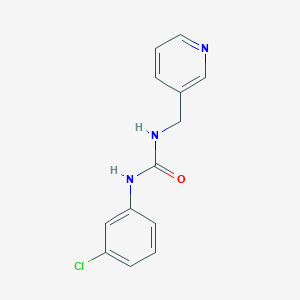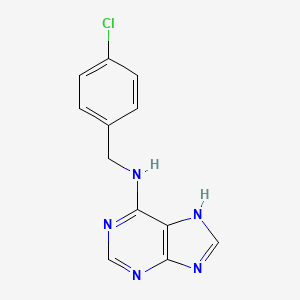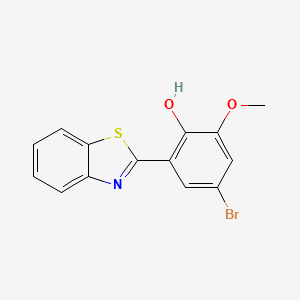![molecular formula C14H11N3OS B5717887 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the family of pyridine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine is not fully understood. However, it has been reported to inhibit various enzymes and proteins such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been reported to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine in lab experiments is its high purity and yield. It is also relatively easy to synthesize using the methods mentioned above. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine. One of the most promising directions is its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another direction is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Additionally, its potential use in the treatment of infectious diseases such as tuberculosis and malaria should be explored further.
Métodos De Síntesis
The synthesis of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been reported using various methods. One of the most common methods involves the reaction of 2-chloro-5-(phenylthio)pyridine with sodium azide in the presence of copper(I) iodide. Another method involves the reaction of 2-chloro-5-(phenylthio)pyridine with sodium azide in the presence of triphenylphosphine and copper(I) bromide. Both of these methods have been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
2-phenyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-6-12(7-3-1)13-16-17-14(18-13)19-10-11-5-4-8-15-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYPFDAKAARHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanylmethyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)


![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)

![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)

![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)